molecular formula C8H12O2S B12328185 ethyl 2-[(3Z)-thiolan-3-ylidene]acetate

ethyl 2-[(3Z)-thiolan-3-ylidene]acetate

Cat. No.: B12328185
M. Wt: 172.25 g/mol
InChI Key: BOJAVRUWSSQQKS-ALCCZGGFSA-N
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Description

Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a thiolane ring, which is a five-membered ring containing sulfur, and an ester functional group. The presence of the thiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3Z)-thiolan-3-ylidene]acetate typically involves the reaction of ethyl acetate with a thiolane derivative under specific conditions. One common method involves the use of a base such as potassium tert-butoxide to facilitate the reaction. The reaction is carried out under reflux conditions in an appropriate solvent, such as methanol, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides and different esters.

Scientific Research Applications

Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-[(3Z)-thiolan-3-ylidene]acetate involves its interaction with specific molecular targets and pathways. The thiolane ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate is unique due to the presence of the thiolane ring, which imparts distinct chemical properties and potential biological activities. This sets it apart from simpler esters like ethyl acetate and methyl butyrate, which lack the sulfur-containing ring structure.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

ethyl (2Z)-2-(thiolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3/b7-5-

InChI Key

BOJAVRUWSSQQKS-ALCCZGGFSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCSC1

Canonical SMILES

CCOC(=O)C=C1CCSC1

Origin of Product

United States

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